molecular formula C6H3Cl2F2NO B13096052 5,6-Dichloro-3-(difluoromethyl)pyridin-2-ol

5,6-Dichloro-3-(difluoromethyl)pyridin-2-ol

Cat. No.: B13096052
M. Wt: 213.99 g/mol
InChI Key: FTCNQQRKTGQEIH-UHFFFAOYSA-N
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Description

5,6-Dichloro-3-(difluoromethyl)pyridin-2-ol is a chemical compound that belongs to the class of pyridines, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of chlorine and fluorine atoms attached to the pyridine ring, making it a halogenated pyridine derivative. The presence of these halogens imparts unique chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dichloro-3-(difluoromethyl)pyridin-2-ol typically involves the halogenation of pyridine derivatives. One common method involves the reaction of 5-chloro-2,3,6-trifluoropyridine with appropriate reagents under controlled conditions. The reaction conditions often include the use of catalysts and specific solvents to facilitate the halogenation process .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale halogenation reactions using advanced chemical reactors. The process is optimized to ensure high yield and purity of the final product. Industrial methods may also incorporate continuous flow techniques to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5,6-Dichloro-3-(difluoromethyl)pyridin-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce partially or fully dehalogenated pyridine derivatives .

Scientific Research Applications

5,6-Dichloro-3-(difluoromethyl)pyridin-2-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 5,6-Dichloro-3-(difluoromethyl)pyridin-2-ol involves its interaction with specific molecular targets. The halogen atoms in the compound can form strong interactions with biological molecules, potentially inhibiting or modifying their function. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6-Dichloro-3-(difluoromethyl)pyridin-2-ol is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical properties. These properties make it particularly useful in applications requiring specific reactivity and stability profiles .

Properties

Molecular Formula

C6H3Cl2F2NO

Molecular Weight

213.99 g/mol

IUPAC Name

5,6-dichloro-3-(difluoromethyl)-1H-pyridin-2-one

InChI

InChI=1S/C6H3Cl2F2NO/c7-3-1-2(5(9)10)6(12)11-4(3)8/h1,5H,(H,11,12)

InChI Key

FTCNQQRKTGQEIH-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=O)NC(=C1Cl)Cl)C(F)F

Origin of Product

United States

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